molecular formula C10H8N2O B1632681 4-(Pyrimidin-4-yl)phenol

4-(Pyrimidin-4-yl)phenol

Cat. No.: B1632681
M. Wt: 172.18 g/mol
InChI Key: KNLHNDZBUASBQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyrimidin-4-yl)phenol is an aromatic heterocyclic compound that features a pyrimidine ring substituted with a hydroxyphenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-4-yl)phenol typically involves the condensation of 4-hydroxybenzaldehyde with a suitable pyrimidine precursor. One common method is the reaction of 4-hydroxybenzaldehyde with guanidine carbonate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrimidin-4-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

4-(Pyrimidin-4-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-4-yl)phenol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydroxyphenyl group enhances its binding affinity through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Uniqueness: 4-(Pyrimidin-4-yl)phenol is unique due to its specific electronic properties and the presence of both nitrogen atoms in the pyrimidine ring, which can participate in various chemical reactions and interactions. This makes it a versatile compound in both synthetic and medicinal chemistry .

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

4-pyrimidin-4-ylphenol

InChI

InChI=1S/C10H8N2O/c13-9-3-1-8(2-4-9)10-5-6-11-7-12-10/h1-7,13H

InChI Key

KNLHNDZBUASBQF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC=NC=C2)O

Canonical SMILES

C1=CC(=CC=C1C2=NC=NC=C2)O

Origin of Product

United States

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